molecular formula C18H18N4O3 B2550979 N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide CAS No. 1396807-94-5

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2550979
CAS No.: 1396807-94-5
M. Wt: 338.367
InChI Key: DYQFMZIAKKETDJ-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.
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Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure features a triazole ring , which is known for its diverse biological activities. The molecular formula is C19H22N6O2C_{19}H_{22}N_{6}O_{2} with a molecular weight of approximately 398.5 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC19H22N6O2C_{19}H_{22}N_{6}O_{2}
Molecular Weight398.5 g/mol
CAS Number1396766-46-3

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . For instance, research indicates that derivatives containing the triazole moiety can exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and melanoma (SK-MEL-2).

The proposed mechanism involves the induction of apoptosis through the activation of the p53 pathway and caspase-3 cleavage, which are critical in programmed cell death. In vitro studies have shown that this compound can increase p53 expression levels, leading to enhanced apoptotic activity in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Triazole derivatives are known for their effectiveness against fungal infections and have been explored for antibacterial applications as well. The structural features that contribute to these activities include the ability to inhibit specific enzymes crucial for microbial survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the triazole ring and side chains can significantly influence its potency and selectivity against target cells. For example, substituents on the phenyl group or variations in the cyclopropyl structure may enhance its interaction with biological targets .

Study 1: Anticancer Efficacy

In a study examining various triazole derivatives, it was found that this compound demonstrated an IC50 value in the micromolar range against MCF-7 cells, indicating significant cytotoxicity compared to controls. The study utilized flow cytometry to analyze cell cycle arrest at the G0-G1 phase, suggesting a mechanism involving cell cycle disruption .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of triazole derivatives showed that this compound exhibited promising activity against various bacterial strains. The results indicated effective inhibition at low concentrations, reinforcing its potential as a lead compound for developing new antimicrobial agents .

Properties

IUPAC Name

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-17(15-7-4-12-25-15)19-10-11-21-18(24)22(14-5-2-1-3-6-14)16(20-21)13-8-9-13/h1-7,12-13H,8-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQFMZIAKKETDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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